Demissidine

描述

Steroidal Alkaloids: Classification and Significance in Natural Product Chemistry

Steroidal alkaloids are a class of naturally occurring compounds characterized by a four-ring steroid nucleus with an integrated nitrogen atom, either in a ring or a side chain. cultivariable.com These compounds are predominantly found in plants of the Solanaceae (nightshade), Liliaceae (lily), Apocynaceae (dogbane), and Buxaceae (boxwood) families, as well as in some amphibians and marine organisms. cultivariable.com Their biosynthesis often originates from cholesterol. nih.gov

The classification of steroidal alkaloids can be based on their carbon skeleton, leading to major groups such as the C21 (pregnane-type), C24 (cyclopregnane-type), and C27 (cholestane-type) alkaloids. nih.gov Demissidine falls into the C27 cholestane (B1235564) class. Further classification often relates to the structural arrangement of the nitrogen-containing portion of the molecule. For instance, the Solanum alkaloids, to which this compound belongs, are subdivided into types like spirosolanes and solanidanes. nih.gov this compound is a principal example of the solanidane (B3343774) skeleton.

The significance of steroidal alkaloids in natural product chemistry is multifaceted. They exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This has made them attractive targets for phytochemical and pharmacological research. cultivariable.comnih.gov Furthermore, certain steroidal alkaloids serve as valuable starting materials for the synthesis of steroidal hormones and other medicinally important compounds.

| Major Classes of Steroidal Alkaloids | Primary Source Families | Example Compounds |

| Solanum Alkaloids | Solanaceae | Solanidine (B192412), Tomatidine (B1681339), Solasodine (B1681914) |

| Veratrum Alkaloids | Melanthiaceae (formerly Liliaceae) | Veratramine, Jervine, Cyclopamine |

| Buxus Alkaloids | Buxaceae | Cyclobuxine D |

| Apocynaceae Alkaloids | Apocynaceae | Conessine |

| Salamander Alkaloids | Salamandridae | Samandarin |

Historical Perspectives on this compound Isolation and Initial Structural Elucidation Studies

The investigation into the chemical constituents of Solanum demissum, a wild potato species native to Mexico and Guatemala, led to the discovery of this compound. wikipedia.org This plant was of particular interest to agricultural scientists in the early 20th century due to its notable resistance to the late blight fungus (Phytophthora infestans), a devastating potato pathogen. cultivariable.com

Initial research in the 1930s by German chemists Richard Kuhn and I. Löw focused on the glycoalkaloid content of S. demissum, leading to the isolation of a substance they named "demissine." Hydrolysis of this glycoalkaloid yielded the aglycone, which they named This compound . Their early work established the basic chemical formula and identified it as a saturated tertiary base, closely related to, but distinct from, solanidine, the aglycone of solanine found in cultivated potatoes.

The complete structural elucidation of this compound, a complex undertaking for the time, progressed through the 1940s and 1950s. This process relied heavily on classical methods of organic chemistry, including chemical degradation reactions. Key structural features were deduced by comparing its reactions and properties to those of the better-characterized solanidine and other steroids. The conversion of this compound to known steroid degradation products was crucial in establishing its fundamental carbon-nitrogen skeleton. A significant contribution to confirming its structure was the synthesis of solanidine from this compound, accomplished by K. Schreiber and H. Roensch in 1961, which solidified the stereochemical relationship between the two alkaloids. nih.gov

Evolution of Academic Research Interests in this compound

The academic fascination with this compound has evolved significantly since its discovery. The initial phase of research was driven by the desire to understand the chemical basis of disease resistance in S. demissum and to characterize the novel alkaloids present.

| Era | Primary Research Focus | Key Scientific Developments |

| 1930s - 1950s | Isolation and Structural Elucidation | Discovery of demissine (B1217456) and its aglycone, this compound. Determination of the chemical formula and basic structure through chemical degradation studies. |

| 1960s - 1980s | Synthesis and Stereochemistry | Total synthesis of this compound and its stereoisomers, confirming the structure and allowing for the preparation of analogues. Investigation of its biosynthesis in plants. |

| 1990s - Present | Biological Activity and Modern Synthesis | Exploration of the pharmacological potential of this compound, including its anticancer and insecticidal properties. Development of more efficient and stereoselective synthetic routes. nih.govnih.gov |

In recent decades, research interest in this compound has pivoted towards its biological activities. Studies have explored its potential as an anticancer agent, with some research indicating it can inhibit the growth of certain cancer cell lines. nih.gov Its role as a natural insect deterrent has also been a subject of investigation. nih.gov Modern synthetic chemistry continues to refine the methods for producing this compound and its derivatives, aiming for greater efficiency and the ability to generate novel analogues for further biological testing. nih.govresearchgate.net

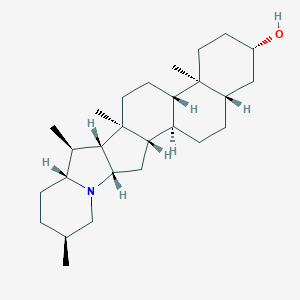

Structure

2D Structure

属性

IUPAC Name |

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALVTHFTYRPDMB-HRRTYWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318127 | |

| Record name | Demissidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-08-8 | |

| Record name | Demissidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demissidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demissidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solanidan-3-ol, (3β,5α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMISSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG66W0726Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenetic Pathways of Demissidine

Distribution in Solanum Species and Related Genera

Demissidine and its glycosidic forms are characteristic secondary metabolites found in several potato species. Notably, it is a prominent alkaloid in Solanum demissum, a wild potato species native to Mexico and Guatemala. acs.orgwikipedia.org This species has been widely utilized in potato breeding programs due to its resistance to late blight, caused by Phytophthora infestans. wikipedia.org The presence of this compound has also been reported in other related species, including Solanum acaule and somatic hybrids of Solanum brevidens and Solanum tuberosum. acs.orgresearchgate.netnih.gov The distribution of this compound is largely confined to the Solanum genus, where it co-occurs with other steroidal alkaloids like solanidine (B192412) and tomatidine (B1681339). researchgate.nettandfonline.com

Below is a table summarizing the occurrence of this compound and related alkaloids in various Solanum species.

| Species | This compound Present | Other Major Alkaloids | Reference |

| Solanum demissum | Yes | Solanidine, Tomatidine | acs.orgresearchgate.net |

| Solanum acaule | Yes | Solanidine | acs.orgnih.gov |

| Solanum tuberosum | No (produces solanidine) | Solanidine | acs.org |

| Solanum brevidens | No (produces tomatidine) | Tomatidine | researchgate.net |

| S. brevidens x S. tuberosum (somatic hybrid) | Yes | Teinemine, Solanidine, Tomatidine | researchgate.net |

| Solanum leucocarpum | Yes | Solasodine (B1681914), Tomatidine | tandfonline.comtandfonline.com |

Biosynthetic Precursors and Pathways to this compound in Plants

The biosynthesis of this compound is a complex process that starts from a common precursor for all steroidal compounds in plants and involves a series of enzymatic modifications.

The biosynthesis of all steroidal glycoalkaloids, including this compound, originates from cholesterol. nih.govnih.govnih.gov Plant cells synthesize cholesterol, which then serves as the foundational molecule for a diverse array of steroidal secondary metabolites. nih.gov The conversion of cholesterol into the various steroidal alkaloid backbones is a multi-step process involving several enzymatic reactions. This initial step underscores the interconnectedness of primary and secondary metabolism in plants, where a fundamental molecule like cholesterol is diverted to produce specialized defense compounds.

This compound is structurally very similar to solanidine, another common potato alkaloid, with the only difference being the saturation of the C-5,6 double bond in this compound. This has led to the long-standing hypothesis that this compound is biosynthesized from solanidine through the reduction of this double bond. google.com This conversion is thought to be catalyzed by a hydrogenase enzyme, although the specific enzyme responsible for this reaction in Solanum species that produce this compound has not been definitively identified. tandfonline.comtandfonline.comgoogle.com The presence of both solanidine and this compound in species like S. demissum lends support to this precursor-product relationship. acs.orgresearchgate.net

The broader pathway involves the conversion of spirosolane-type alkaloids to solanidane-type alkaloids. Research has identified a key enzyme, a 2-oxoglutarate-dependent dioxygenase named Dioxygenase for Potato Solanidane (B3343774) synthesis (DPS), which catalyzes the ring-rearrangement from a spirosolane (B1244043) to a solanidane structure. nih.gov This finding provides a crucial link in the biosynthetic route leading to the solanidane skeleton of both solanidine and, subsequently, this compound.

The biosynthesis of the this compound skeleton involves a series of coordinated enzymatic reactions. As mentioned, the formation of the solanidane ring system from a spirosolane precursor is catalyzed by the Dioxygenase for Potato Solanidane synthesis (DPS) enzyme. nih.gov This enzyme is pivotal in diverting the biosynthetic pathway towards the production of solanidane alkaloids like solanidine and this compound. nih.govnih.gov

Following the formation of the solanidane structure, the proposed final step in this compound biosynthesis is the saturation of the C-5,6 double bond of solanidine. While the specific hydrogenase remains to be fully characterized, its activity is a critical determinant for the production of this compound in certain Solanum species. google.com

A defining feature of alkaloids is the presence of a nitrogen atom, which in the case of steroidal alkaloids is incorporated at a late stage of the biosynthetic pathway. nih.gov Recent studies have shed light on this crucial step, identifying a neofunctionalized γ-aminobutyric acid (GABA) transaminase, GLYCOALKALOID METABOLISM12 (GAME12) , as the enzyme responsible for this nitrogen incorporation. nih.gov GAME12 catalyzes a transamination reaction, transferring an amino group to the steroidal backbone. nih.gov While the direct amino acid donor for the nitrogen in this compound has not been explicitly identified, the discovery of GAME12 provides a significant understanding of the general mechanism by which nitrogen from primary metabolism is channeled into the biosynthesis of complex specialized metabolites like this compound. nih.govyoutube.com

Advanced Chemical Synthesis of Demissidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Demissidine Scaffolds

A retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections that have inspired various synthetic approaches. The core structure features a rigid tetracyclic steroid nucleus fused to an indolizidine (perhydroindolizine) moiety, creating a hexacyclic system with multiple stereocenters.

One prominent strategy involves a disconnection of the E/F ring system, the indolizidine portion, from the steroidal D-ring. A key approach reported involves a retrosynthetic plan starting from the natural product and disconnecting the C16-N and C22-N bonds of the indolizidine ring. nih.gov This leads back to a key intermediate, a tethered aldehyde ynoate, which can be formed by the fragmentation of the D-ring of a suitable steroidal precursor like epiandrosterone (B191177). nih.gov The incorporation of the nitrogen atom and the formation of the heterocyclic rings are then achieved through a subsequent cycloaddition reaction. nih.gov

Key Retrosynthetic Disconnections:

C16-N and C22-N Bonds: This disconnection simplifies the target to a D-ring-opened steroid precursor, paving the way for strategies like the 1,3-dipolar cycloaddition to construct the indolizidine system. nih.gov

Spiroketal to Indolizidine: For semisynthetic approaches starting from steroidal sapogenins, the central challenge is the transformation of the spiroketal side chain (rings E and F) into the nitrogen-containing indolizidine system. researchgate.net This requires the strategic replacement of two oxygen atoms with a single nitrogen atom while controlling the stereochemistry, particularly at C22 and C25. researchgate.netnih.gov

Total Synthesis Methodologies

The total synthesis of this compound has been approached from various starting materials, with methodologies improving in efficiency and step economy over time.

The initial syntheses of this compound were semisynthetic, relying on the structural modification of closely related, naturally abundant steroidal alkaloids.

From Dihydrotomatidine: The first preparations of this compound were achieved by Kuhn et al. in 1952 and later by Sato and Latham through the semisynthesis from dihydrotomatidine, a steroidal alkaloid that shares a significant portion of the this compound framework. nih.gov

Recent decades have witnessed the development of more streamlined and efficient synthetic routes, significantly improving access to this compound and its analogues. Divergent synthesis, a strategy where a common intermediate is converted into multiple target molecules, has also been effectively applied. mdpi.com

Eight-Step Synthesis: A notable synthesis of this compound was achieved in eight steps from tigogenin (B51453) acetate. researchgate.netnih.govacs.org A parallel route also yields the related alkaloid solanidine (B192412) from diosgenin (B1670711) acetate. researchgate.netnih.govacs.org This strategy focuses on the methodical replacement of three C-O bonds with C-N bonds to construct the required framework. nih.govacs.org

Four-Step Synthesis: More recently, an even more efficient, four-step synthesis of this compound from the common sapogenin tigogenin has been developed. nih.govresearchgate.net This route drastically shortens previous multi-step transformations (which often required 8-12 steps) and hinges on the effective epimerization at the C25 position of a key lactam intermediate. researchgate.netnih.govresearchgate.net

Several powerful chemical reactions and mechanistic pathways are central to the modern synthesis of the this compound scaffold.

Cascade Ring-Switching: This transformation is a pivotal step in the eight-step synthesis from steroidal sapogenins like tigogenin and diosgenin. nih.govacs.org It is used to process the furostan-26-acid intermediate, effectively opening the E-ring of the spiroketal system to set the stage for subsequent nitrogen incorporation. researchgate.netnih.govacs.org

Intramolecular Schmidt Reaction: This reaction is another cornerstone of the eight-step synthesis, used to form a key lactam intermediate. researchgate.netnih.govacs.org It involves the reaction of an azide (B81097) with a ketone under acidic conditions, followed by rearrangement to insert the nitrogen atom into the steroidal framework, thereby constructing the F-ring of the indolizidine system.

Imine Reduction/Intramolecular Aminolysis: This two-stage process concludes the eight-step synthesis. researchgate.netnih.govacs.org The selective reduction of an imine intermediate to a pyrrolidine (B122466) is followed by a spontaneous intramolecular aminolysis of an ester group, which closes the final ring to yield the this compound structure. nih.gov The reduction of imines is a fundamental transformation in amine synthesis, often achieved with various hydride reagents. organic-chemistry.org

1,3-Dipolar Cycloaddition: This powerful ring-forming reaction is the linchpin of the total synthesis starting from epiandrosterone. nih.govacs.orgacs.org An azomethine ylide, generated in situ, undergoes a [3+2] cycloaddition with an alkyne (the "dipolarophile") to construct the five-membered pyrrolidine ring of the indolizidine system in a highly convergent manner. acs.orgnih.gov

Semisynthesis from Steroidal Sapogenins

The structural similarity and ready availability of steroidal sapogenins make them ideal starting materials for the semisynthesis of this compound and its analogues.

Tigogenin: As a (25R)-spirostan, tigogenin is a frequent precursor for this compound, which has a (25S) configuration. researchgate.net Syntheses from tigogenin must therefore address the inversion of stereochemistry at C25. researchgate.net It has been successfully used in four-step, five-step, and eight-step syntheses of this compound. nih.govnih.govnih.govnih.gov Furthermore, tigogenoic acid, derived from tigogenin, serves as a versatile intermediate for accessing various this compound stereoisomers. acs.org

Diosgenin: This sapogenin is a common and inexpensive starting material for many steroids. researchgate.net It has been employed in an eight-step synthesis of this compound and its C5-dehydro analogue, solanidine. nih.govacs.org

Epiandrosterone: While not a sapogenin, epiandrosterone is a readily available steroid that has been used as a starting material in a full total synthesis of this compound. nih.govacs.org This route involves the deconstructive cleavage of the D-ring, followed by the construction of the indolizidine system via a 1,3-dipolar cycloaddition. nih.govacs.org

Stereoselective Synthesis and Chiral Control in this compound Derivatization

Controlling the numerous stereocenters within the this compound framework is a critical aspect of its synthesis. Modern methods have demonstrated excellent levels of chiral control, enabling the synthesis of specific stereoisomers.

A key challenge in syntheses starting from common (25R) sapogenins like tigogenin is establishing the correct (25S) configuration found in this compound. researchgate.net Recent synthetic routes have elegantly solved this problem. For instance, the four-step synthesis from tigogenin incorporates a crucial epimerization of the C25 center at the lactam stage. nih.gov

It has been shown that the synthetic pathway can be directed to yield different stereoisomers. A step-by-step transformation of tigogenoic acid can produce either (20R, 25R) or (20R, 25S) products, while a direct reductive amination protocol yields the (20S, 25R) compound, known as 25-epi-demissidine. acs.org This demonstrates a high degree of stereochemical control.

Moreover, if the starting sapogenin already possesses the desired stereochemistry at C25, the epimerization step becomes unnecessary, allowing for a more direct synthesis. nih.gov This principle has been used to synthesize analogues like 5-epi-demissidine from sarsasapogenin (B1680783), which has a (25S) configuration that is retained throughout the synthetic sequence. nih.gov In the total synthesis from epiandrosterone, the 1,3-dipolar cycloaddition was found to be highly diastereoselective, although it initially produced an incorrect stereocenter at C16, which was later rectified. acs.org Subsequent steps allowed for the epimerization at C20 to set the final correct stereochemistry for this compound. acs.org

Epimerization Strategies (e.g., at C25)

A significant challenge in the synthesis of this compound from common steroidal sapogenins, such as tigogenin, is the control of stereochemistry, particularly at the C25 position. acs.org Since the configuration at C25 in the starting sapogenin is often retained throughout the synthesis, and may not match the target alkaloid, epimerization at this center becomes a crucial step. acs.orgcolab.ws For instance, the synthesis of this compound (which has a 25S configuration) from tigogenin (a 25R sapogenin) necessitates an inversion of stereochemistry at C25. colab.ws

Research has focused on developing effective methods for this key transformation, primarily targeting a lactam intermediate in the synthetic sequence. acs.orgcolab.ws Two main approaches have been thoroughly investigated: a classical method involving enolate intermediates and a chemoselective umpolung transformation. acs.orgcolab.ws Another strategy involves controlling the epimerization of C25 through the conformation of a six-membered lactone ring intermediate. researchgate.net In cases where the starting sapogenin already possesses the desired stereochemistry at C25, this epimerization step is rendered unnecessary. acs.orgcolab.ws For example, 5-epi-demissidine can be synthesized from sarsasapogenin (which has a 25S configuration) without the need for C25 epimerization. colab.ws

Table 1: C25 Epimerization in this compound Synthesis

| Starting Material (C25 Config.) | Target Compound (C25 Config.) | Epimerization at C25 Required? | Investigated Strategies |

|---|---|---|---|

| Tigogenin (25R) | This compound (25S) | Yes | Classical (via enolate), Chemoselective Umpolung acs.orgcolab.ws |

| Diosgenin Acetate (25R) | Solanidine (25S) | Yes | Controlled by lactone ring conformation researchgate.net |

| Sarsasapogenin (25S) | 5-epi-demissidine (25S) | No | N/A - Configuration is retained acs.orgcolab.ws |

Photocatalytic Stereochemical Editing of Tertiary C-H Bonds

Modern synthetic chemistry has seen the rise of powerful techniques for molecular editing, which allow for the direct modification of a molecule's structure at a late stage. rsc.org Among these, photocatalytic stereochemical editing has emerged as a particularly innovative strategy. researchgate.net This approach enables the selective isomerization of specific stereocenters within a complex molecule, including previously unactivated tertiary stereocenters, by using light-driven, radical-mediated processes. researchgate.netnih.gov

This method offers a fundamentally different logic for synthesis, where the construction of the molecular backbone can be separated from the establishment of its final three-dimensional stereochemistry. nih.gov The ability to edit chiral centers in a late-stage setting can circumvent challenges associated with the intrinsic stereoselectivity of certain reactions. nih.gov Photocatalysis, known for its mild and selective nature, utilizes low-energy photons as a controllable energy source to achieve transformations that are often difficult with traditional methods. colab.wsnih.gov While photocatalytic late-stage C-H functionalization has been highlighted as a transformative tool for modifying complex natural products and pharmaceuticals, its specific application to the stereochemical editing of the tertiary C-H bonds in this compound has not yet been detailed in available research. colab.wsnih.gov However, the principles of this technology suggest its potential as a future strategy for accessing this compound isomers that are challenging to obtain through conventional synthetic routes. researchgate.netnih.gov

Synthesis of this compound Analogues and Structural Diversification

The synthesis of this compound analogues is a key area of research, aimed at creating structural diversity for investigating structure-activity relationships. frontiersin.org By employing different starting materials and synthetic pathways, a variety of analogues and stereoisomers of this compound have been successfully created. nih.gov

A common strategy involves utilizing readily available steroidal sapogenins as precursors. acs.orgnih.gov For example, while this compound can be synthesized from tigogenin, the direct reductive amination of a tigogenoic acid intermediate leads to the formation of 25-epi-demissidine. nih.gov The versatility of these synthetic routes allows for the creation of a range of D-ring-modified congeners. rsc.org

The choice of the starting sapogenin directly influences the structure of the resulting alkaloid, particularly the stereochemistry of the final product. This allows for targeted synthesis of specific analogues. For instance, using rockogenin (B95742) (a 25R-5α-sapogenin) or sarsasapogenin (a 25S-5β-sapogenin) allows for three-step syntheses of 12β-hydroxy-25-epi-demissidine and 5-epi-demissidine, respectively, where the original C25 stereocenter is retained. acs.orgcolab.ws Another approach involves the transformation of the spiroketal side chain of tigogenin into the characteristic indolizidine system of solanidane (B3343774) alkaloids. nih.gov This method, proceeding through a key spiroimine intermediate, can yield a 25-epidemissidinium salt under specific mesylation conditions. nih.gov These methods provide access to a library of this compound-related compounds, facilitating further research into their properties. frontiersin.org

Table 2: Synthesis of this compound Analogues from Various Sapogenins

| Starting Material | Key Intermediate/Process | Resulting Analogue | Reference |

|---|---|---|---|

| Tigogenoic Acid (from Tigogenin) | Direct Reductive Amination | 25-epi-demissidine | nih.gov |

| Tigogenin | Mesylation of a dihydropyrrole derivative | 25-epidemissidinium salt | nih.gov |

| Rockogenin | Three-step synthesis with retention of C25 stereochemistry | 12β-hydroxy-25-epi-demissidine | acs.orgcolab.ws |

| Sarsasapogenin | Three-step synthesis with retention of C25 stereochemistry | 5-epi-demissidine | acs.orgcolab.ws |

Molecular and Cellular Mechanisms of Demissidine Action

Investigation of Protein Target Interactions (e.g., Topoisomerase I and II, β- and γ-Secretases)

Demissidine's interactions with key cellular enzymes have been a significant area of investigation. While some steroidal alkaloids have shown inhibitory effects on topoisomerases I and II, specific data on this compound's direct inhibition of these enzymes is still emerging. tandfonline.comresearchgate.nettandfonline.com Topoisomerases are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and cell death. researchgate.netbiomedpharmajournal.orgumed.plcuni.cz

More recent in silico studies have highlighted this compound as a potential dual inhibitor of β-secretase (BACE1) and γ-secretase, enzymes pivotal in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease. biorxiv.orgpunchng.comsciprofiles.compunchng.com Computational docking analyses suggest that this compound can bind to the active sites of both secretases, potentially reducing the formation of Aβ plaques. biorxiv.orgpunchng.com These findings position this compound as a promising candidate for further investigation in the context of neurodegenerative diseases. researchgate.netbiorxiv.orgsciprofiles.comnih.gov

| Protein Target | Investigative Method | Key Finding | Reference |

|---|---|---|---|

| β-Secretase (BACE1) | In silico docking | Identified as a potential inhibitor. | biorxiv.orgpunchng.comsciprofiles.com |

| γ-Secretase | In silico docking | Identified as a potential dual inhibitor alongside β-secretase. | biorxiv.orgpunchng.comsciprofiles.com |

| Topoisomerase I and II | General bioassays on related alkaloids | Other steroidal alkaloids show inhibitory activity, suggesting a potential area of study for this compound. | tandfonline.comtandfonline.comresearchgate.net |

Modulation of Cellular Pathways (e.g., Programmed Cell Death Induction, DNA Damaging Activity)

This compound has been shown to induce programmed cell death (PCD), or apoptosis, in various cell types. capes.gov.brresearchgate.net Studies on bloodstream forms of trypanosomes indicated that this compound was among several steroidal alkaloids that could trigger PCD, a process characterized by DNA fragmentation and changes in mitochondrial membrane potential. capes.gov.brresearchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. mdpi.com Some related solanidane (B3343774) alkaloids have demonstrated the ability to induce apoptosis in cancer cells, including those of the liver and colon. mdpi.commdpi.com

Furthermore, while direct DNA damaging activity by this compound is not as extensively documented as for some other alkaloids like solasodine (B1681914), the broader class of steroidal alkaloids is known to possess such capabilities. tandfonline.comtandfonline.comresearchgate.net DNA damage can be a consequence of topoisomerase inhibition or other interactions with DNA, ultimately leading to cell cycle arrest and apoptosis. researchgate.net

Interactions with Biological Membranes

The structure of steroidal alkaloids like this compound allows them to interact with and disrupt biological membranes. mdpi.comcapes.gov.br This interaction is often attributed to their ability to penetrate cell membranes, potentially through simple diffusion, and bind to membrane components like 3β-hydroxy sterols. tandfonline.comtandfonline.com The planar ring structure of these alkaloids is important for this membrane-disrupting activity. tandfonline.comtandfonline.com Such disruption can alter membrane fluidity and permeability, affecting cellular function and integrity. capes.gov.brwlu.canih.gov

Inhibition of Biosynthetic Processes (e.g., Ergosterol (B1671047) Biosynthesis)

Some steroidal alkaloids have been found to inhibit the biosynthesis of essential molecules in fungi, such as ergosterol. tandfonline.comapsnet.org Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.com Inhibition of its synthesis compromises membrane integrity and leads to fungal cell death. patsnap.comnih.govnih.gov While the specific inhibitory action of this compound on ergosterol biosynthesis is an area for further research, related compounds like tomatidine (B1681339) have been shown to inhibit this pathway. tandfonline.comtandfonline.com This suggests a potential antifungal mechanism for this compound and its derivatives.

Molecular Docking and In Silico Mechanistic Predictions

Computational methods, particularly molecular docking and in silico simulations, have been instrumental in predicting the molecular mechanisms of this compound. biorxiv.orgresearchgate.netnih.gov These studies have provided detailed insights into how this compound might interact with protein targets at an atomic level. biorxiv.orgnih.gov For instance, in silico analyses have predicted the binding energies and interaction patterns of this compound with β- and γ-secretases, suggesting it could be a dual inhibitor. researchgate.netbiorxiv.orgsciprofiles.comnih.govresearchgate.net These computational predictions are crucial for guiding further experimental validation through in vitro and in vivo studies. researchgate.netbiorxiv.orgsciprofiles.comnih.gov

| Target/Process | In Silico Method | Predicted Outcome | Reference |

|---|---|---|---|

| β- and γ-Secretase Inhibition | Molecular Docking | This compound identified as a promising dual inhibitor with favorable binding energies compared to control drugs. | researchgate.netbiorxiv.orgsciprofiles.comnih.govresearchgate.net |

| Drug-Likeness and Pharmacokinetics | ADMET Prediction | This compound and related alkaloids show good drug-likeness attributes according to Lipinski's Rule of Five. | biorxiv.org |

| Target Identification | Virtual Screening | Computational approaches help in identifying potential biological targets for this compound and its analogs. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of Demissidine and Its Derivatives

Identification of Pharmacophoric Elements and Key Structural Features

The fundamental pharmacophore of demissidine, the essential three-dimensional arrangement of atoms or functional groups required for biological activity, is centered around its C27 cholestane (B1235564) skeleton. nih.gov This rigid, polycyclic framework serves as a scaffold, positioning key functional groups in a specific spatial orientation to interact with biological targets. frontiersin.org Natural products like this compound often feature pharmacologically active pharmacophores that are validated starting points for developing new drug leads. nih.govuniv-smb.fr

Key structural features that have been identified as crucial for the biological activity of this compound and related solanidane (B3343774) alkaloids include:

The intact solanidane ring system, particularly the indolizidine moiety (rings E and F). frontiersin.org

The presence and orientation of the nitrogen atom within the F-ring. frontiersin.orgtandfonline.comtandfonline.com

The stereochemistry at various chiral centers, including C-3, C-5, and C-25. medcraveonline.comuvm.edu

The nature of substituents on the steroidal backbone, especially at the C-3 position. nih.gov

These elements collectively define the molecule's ability to interact with cellular components and elicit a biological response.

Influence of Steric and Electronic Factors on Biological Activity

The biological activity of this compound derivatives is highly sensitive to both steric and electronic modifications. Steric factors, which relate to the size and shape of the molecule and its substituents, can influence how well the molecule fits into a biological target's binding site. For instance, the introduction of bulky groups can hinder or prevent effective binding, thereby reducing or abolishing activity. uvm.edu

Role of Specific Functional Groups and Stereochemistry

The specific functional groups and the stereochemistry of the this compound molecule are paramount to its biological activity.

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is a key site for modification and significantly influences activity. Its presence and orientation (β-position) are often important. nih.gov Replacing this hydroxyl group with other functionalities, such as an amine, can modulate the biological profile. researchgate.net Studies on related alkaloids have shown that the presence of the C-3 hydroxyl group can be more effective for certain activities compared to its acetylated (acetate) form. nih.govfrontiersin.org

C-25 Configuration: The stereochemistry at the C-25 position, which determines the orientation of the methyl group on the F-ring, is a critical determinant of activity. nih.govfrontiersin.org Natural this compound possesses a (25S)-configuration, with the methyl group in an equatorial position on the chair-conformed F-ring. uvm.eduwur.nl Studies on related compounds have demonstrated that altering the C-25 configuration from (S) to (R) can significantly affect biological outcomes, highlighting the spatial importance of this methyl group for target interaction. nih.govfrontiersin.org

Nitrogen Atom in F-Ring: The tertiary nitrogen atom within the F-ring is an indispensable feature for many of the biological activities of solanidane alkaloids. frontiersin.orgmedcraveonline.com Its basicity and the orientation of its lone pair of electrons are critical for interacting with biological targets. frontiersin.org Modifications such as methylation or quaternization of this nitrogen atom often lead to a significant reduction or complete loss of activity, underscoring its essential role in the pharmacophore. nih.govfrontiersin.orgtandfonline.comtandfonline.com

Comparative SAR with Other Solanidane Alkaloids

Comparing the structure-activity relationships of this compound with other prominent solanidane and spirosolane (B1244043) alkaloids provides valuable insights into the structural requirements for various biological activities.

| Alkaloid | Structural Class | Key Structural Differences from this compound | Comparative Activity Notes |

| Solanidine (B192412) | Solanidane | Contains a C5-C6 double bond. uvm.edu | Often more potent in certain assays (e.g., teratogenicity) where the double bond is important. medcraveonline.comichbindannmalimgarten.de Glucosylation at the C-3 hydroxyl is very low. bibliotekanauki.pl |

| Tomatidine (B1681339) | Spirosolane | Features a spiro-ketal (spirosolane) E/F ring system with oxygen in the F-ring instead of nitrogen's direct integration in the indolizidine ring. It has a (25S) configuration. ichbindannmalimgarten.de | Shows different biological profiles; for example, it has unique antibiotic properties against persistent forms of S. aureus. researchgate.net Glucosylation rates are high. bibliotekanauki.pl |

| Solasodine (B1681914) | Spirosolane | Spirosolane structure similar to tomatidine but with a (25R) configuration. It also contains a C5-C6 double bond. ichbindannmalimgarten.de | The nitrogen atom is considered critical for its activity. researchgate.net It shows significant DNA-damaging activity and is used as a precursor for steroid synthesis. tandfonline.com |

The key differentiators are the saturation of the A/B ring system (this compound vs. solanidine), the nature of the heteroatom in the F-ring (indolizidine vs. spirosolane), and the stereochemistry at C-25 (this compound/tomatidine vs. solasodine). For instance, UDP-glucose glucosyltransferase from eggplant leaves shows high activity with spirosolanes like solasodine and tomatidine but very low activity with solanidanes like this compound and solanidine, highlighting the enzyme's specificity for the spirosolane structure. bibliotekanauki.pl

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly used to rationalize and predict the biological activities of this compound and its analogs. nih.gov These in silico methods help to build models that correlate the chemical structure of compounds with their biological effects. preprints.orgnih.gov

QSAR studies involve calculating various molecular descriptors for a series of this compound derivatives and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. preprints.org Descriptors can include:

Electronic properties: charge distribution, dipole moment.

Steric properties: molecular volume, surface area.

Hydrophobic properties: logP (partition coefficient).

Topological indices: describing molecular connectivity.

Molecular docking simulations, a key tool in computational chemistry, can predict how this compound and its derivatives bind to the active site of a target protein. researchgate.net These models can visualize the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, helping to explain the SAR data at an atomic level. For example, modeling can show why a change in stereochemistry at C-25 drastically alters binding affinity. frontiersin.org Such computational approaches are invaluable for understanding the complex SAR of this compound and for guiding the rational design of new derivatives with enhanced and more specific biological activities. nih.govresearchgate.net

Advanced Analytical Methodologies for Demissidine Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating demissidine from other related alkaloids and sample components, a crucial step for accurate analysis. Various chromatographic methods offer different advantages in terms of resolution, sensitivity, and speed.

High-Resolution Gas Chromatography (HRGC) for C27-Steroidal Alkaloids

High-resolution gas chromatography (HRGC) is a powerful technique for the separation of C27-steroidal alkaloids, including this compound. researchgate.netcapes.gov.br This method is particularly adept at distinguishing between structurally similar alkaloids, such as the Δ5- and 5α-aglycone pair, solanidine (B192412) and this compound. capes.gov.brresearchgate.net The high resolving power of HRGC allows for the determination of the total C27-steroidal alkaloid composition in a single analytical run. researchgate.net The technique typically utilizes a flame ionization detector (FID) or is coupled with mass spectrometry (MS) for enhanced identification of the separated compounds. scielo.br For quantitative analysis, an internal standard method can be employed to ensure accuracy. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap MS) for Trace Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace detection and quantification of this compound. scielo.brresearchgate.net This technique is particularly valuable for analyzing complex samples where this compound may be present at very low concentrations. scielo.br The use of an Orbitrap mass spectrometer, a type of high-resolution mass spectrometer, provides exceptional mass accuracy, often within a few parts per million (ppm), which aids in the unambiguous identification of compounds. researchgate.netfilab.fr

A developed LC-Orbitrap MS method demonstrated excellent linearity and very low limits of detection (LOD) and quantification (LOQ) for this compound. scielo.brresearchgate.net This high sensitivity is crucial for detecting trace amounts of the analyte. scielo.br The combination of a linear ion trap (LIT) with the Orbitrap allows for both full-scan high-resolution mass spectrometry (FTMS) for accurate mass measurement and multiple reaction monitoring (MRM) for targeted quantification, providing a comprehensive analytical tool. researchgate.net

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids, including this compound. preprints.orgsci-hub.se It is widely used for the separation, identification, and quantification of compounds in various matrices. preprints.org While HPLC with UV detection is a common approach, the poor UV absorption of some alkaloids can limit sensitivity. scielo.brresearchgate.net To overcome this, coupling HPLC with a more sensitive and selective detector like a mass spectrometer (LC-MS) is often the preferred method. scielo.brresearchgate.net

The versatility of HPLC allows for the use of different stationary phases, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns, to achieve optimal separation of target analytes. researchgate.netoxfordindices.com For instance, both RP and HILIC columns have shown good separation for related steroidal glycoalkaloids. researchgate.net The continuous development of new and more efficient stationary phases and detection systems has made HPLC an indispensable tool for the analysis of a wide range of alkaloids. sci-hub.se

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Key Advantages for this compound Analysis |

| High-Resolution Gas Chromatography (HRGC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Excellent separation of structurally similar C27-steroidal alkaloids like this compound and solanidine. capes.gov.brresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap MS) | Separation by liquid chromatography followed by mass analysis for detection and quantification. | High sensitivity and selectivity for trace-level detection. scielo.br Accurate mass measurement for confident identification. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase under high pressure. | Versatile and widely applicable for alkaloid analysis. preprints.org Can be coupled with various detectors for enhanced performance. scielo.brresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for elucidating the chemical structure of this compound and confirming its identity. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. solubilityofthings.commdpi.com It provides comprehensive information about the arrangement of atoms and functional groups within a molecule. solubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise structure. mdpi.com

1D NMR, such as ¹H and ¹³C NMR, provides data on chemical shifts, coupling constants, and signal integrations, which are fundamental for initial structural identification. mdpi.comlibretexts.org 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and elucidating complex structural features. mdpi.com The non-destructive nature of NMR makes it ideal for analyzing precious samples. solubilityofthings.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu In the context of this compound, MS is used to determine the molecular ion peak, which corresponds to the mass of the intact molecule that has been ionized. savemyexams.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org When the molecular ion breaks apart into smaller fragments, the resulting pattern is characteristic of the compound's structure. libretexts.orguni-saarland.de High-resolution mass spectrometry, such as that performed with an Orbitrap analyzer, can determine the accurate mass of both the molecular ion and its fragments, which is critical for confirming the elemental composition and elucidating fragmentation pathways. researchgate.net Analysis of these fragmentation patterns helps in the definitive identification of this compound and its differentiation from other related alkaloids. researchgate.net

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Information Provided | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, atom connectivity, stereochemistry. solubilityofthings.commdpi.com | Elucidation of the complete 3D structure of this compound. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural information from fragmentation. msu.edulibretexts.org | Determination of the molecular ion and analysis of fragmentation patterns for identification. researchgate.netsavemyexams.com |

Sample Preparation and Extraction Techniques for this compound Isolation from Biological Matrices

The accurate analysis of this compound from complex biological samples, such as plant tissues, blood, or urine, necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. bioanalyticalresearch.com Common techniques employed for the isolation of this compound and other steroidal alkaloids include solvent extraction, solid-phase extraction (SPE), and hydrolysis to release the aglycone from its glycosidic forms. bioanalyticalresearch.comnih.govwikipedia.org

Solvent Extraction and Solid-Phase Extraction (SPE)

Solvent extraction is a foundational technique for isolating this compound from its matrix. The choice of solvent is critical and is often dictated by the polarity of the target analyte and the composition of the sample matrix. Methanol (B129727), often in aqueous solutions, has been shown to be an effective solvent for extracting steroidal alkaloids, including this compound, from plant materials like potato peels. nih.govmdpi.com For instance, pressurized liquid extraction (PLE) using 89% methanol at 80°C has been demonstrated to yield significantly higher amounts of this compound compared to conventional solid-liquid extraction. nih.govmdpi.com In some protocols, a series of extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, is used to fractionate the extract. tandfonline.comtandfonline.com

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration following initial solvent extraction. wikipedia.orgnih.govscientificlabs.ie SPE separates compounds based on their physical and chemical properties as they pass through a solid adsorbent. wikipedia.org For the purification of this compound and related glycoalkaloids, reversed-phase SPE cartridges, such as those packed with C18, are commonly used. nih.govresearchgate.net The crude extract is loaded onto the SPE cartridge, and interfering substances are washed away with appropriate solvents. The analyte of interest, this compound, is then eluted using a different solvent or solvent mixture. nih.govresearchgate.net For example, a study on the isolation of amphidinols, which share some structural similarities with steroidal alkaloids, demonstrated the use of a C18 SPE cartridge with a methanol-water gradient for elution. nih.gov

The combination of liquid-liquid extraction (LLE) and SPE can also be a powerful approach. LLE partitions analytes between two immiscible liquid phases to separate them from interfering compounds. bioanalyticalresearch.com This can be followed by SPE for further purification and concentration. nih.gov

Hydrolysis Techniques for Aglycone Release

This compound often exists in nature as a glycoalkaloid, where it is attached to one or more sugar moieties. wur.nlinchem.org To quantify the total this compound content, these glycosidic bonds must be cleaved to release the free aglycone. This is typically achieved through acid hydrolysis.

A common method involves heating the sample extract with a strong acid, such as hydrochloric acid (HCl). researchgate.net For instance, dissolving the sample in 1N HCl and heating it can effectively hydrolyze the glycoalkaloids. researchgate.net Research has shown that this compound is remarkably stable under these acidic conditions at elevated temperatures, ensuring that the aglycone itself is not degraded during the hydrolysis process. researchgate.net This stability is a key advantage for accurate quantification. In contrast, other related aglycones like solanidine can be unstable and undergo degradation during acid hydrolysis. researchgate.net The stability of this compound under these conditions allows for reliable quantification based on the amount of aglycone released. researchgate.net

Method Validation Parameters in this compound Quantification (e.g., Sensitivity, Recovery, Linearity, Accuracy, Precision, Specificity)

To ensure the reliability and accuracy of this compound quantification, the analytical method used must be thoroughly validated. globalresearchonline.netujpronline.comparticle.dk Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key parameters evaluated during method validation include sensitivity, recovery, linearity, accuracy, precision, and specificity. europa.euscielo.brscielo.br

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) by the analytical method. particle.dkscielo.br For this compound, highly sensitive methods utilizing liquid chromatography-mass spectrometry (LC-MS) have been developed. For example, a liquid chromatography-Orbitrap mass spectrometry method reported a very low LOQ for this compound at 0.0001 mg kg⁻¹. scielo.brscielo.br

Recovery is the measure of the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the sample matrix. scielo.br In a study analyzing this compound in soil, the percentage recovery was found to be ≥ 69.5%, which is considered quite good. scielo.brscielo.br

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br This is typically assessed by analyzing a series of standards of known concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. For this compound analysis, a linear range of 0.0025-0.1 mg kg⁻¹ has been established with a correlation coefficient (R²) of ≥ 0.9933, indicating excellent linearity. scielo.brscielo.br

Accuracy refers to the closeness of the measured value to the true value. europa.eu It is often expressed as the percentage of relative error. scielo.br In the validation of an LC-MS method for this compound, the accuracy was determined at two different spiked concentrations, and the percentage relative error was found to be ≤ 9.89%. scielo.brscielo.br

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (% RSD). scielo.br For this compound, the precision of a validated method showed a % RSD of ≤ 7.62% for the standards over a five-day period. scielo.br

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other related compounds. particle.dkscielo.br In chromatographic methods, specificity is often demonstrated by the stability of the retention time of the analyte. scielo.br For this compound, the retention time stability was shown to have a relative standard deviation of < 1.69% over five days. scielo.br

The table below summarizes the validation parameters for a liquid chromatography-Orbitrap mass spectrometry method for the determination of this compound.

| Validation Parameter | Result for this compound |

| Linear Range | 0.0025 - 0.1 mg kg⁻¹ scielo.br |

| Correlation Coefficient (R²) | ≥ 0.9933 scielo.br |

| Limit of Quantitation (LOQ) | 0.0001 mg kg⁻¹ scielo.brscielo.br |

| Recovery | ≥ 69.5% scielo.brscielo.br |

| Accuracy (% Relative Error) | ≤ 9.89% scielo.brscielo.br |

| Precision (% RSD) | ≤ 7.62% scielo.br |

| Specificity (Retention Time Stability, % RSD) | < 1.69% scielo.br |

Emerging Research Avenues and Future Directions for Demissidine Studies

Exploration of Novel Biosynthetic Enzymes and Engineering of Production Pathways

The biosynthesis of Demissidine is a complex process involving multiple enzymatic steps. A key area of emerging research is the identification and characterization of the specific enzymes that govern its formation. A hypothetical biosynthetic pathway suggests that this compound can be formed from the precursor teinemine. researchgate.nettandfonline.com In somatic hybrid plants created from Solanum tuberosum and Solanum brevidens, the production of the novel alkaloid this compound was observed, a compound not detected in either parent species. researchgate.netcabidigitallibrary.org This phenomenon is theorized to result from a hydrogenase enzyme, present in S. brevidens, acting on solanidine (B192412), which is produced by S. tuberosum. tandfonline.comcabidigitallibrary.org

Recent studies in Solanum xanthocarpum have begun to characterize the genes involved in glycoalkaloid production, confirming the accumulation of this compound through the expression of key biosynthetic pathway enzymes. nih.gov Metabolic engineering offers strategies to enhance the production of such secondary metabolites. mdpi.com Research has shown that the application of elicitors, which are compounds that stimulate a defense response in plants, can significantly increase this compound yields in cell cultures. For instance, using sodium nitroprusside as an elicitor in S. xanthocarpum cell cultures resulted in a 5.56-fold increase in this compound accumulation compared to control groups. nih.gov

Key Enzymes in the Biosynthetic Pathway Leading to this compound

| Enzyme Name | Function in Pathway |

|---|---|

| Acetoacetic-CoA thiolase | Initial step in the mevalonate (B85504) pathway for isoprenoid precursor synthesis. nih.gov |

| 3-hydroxy 3-methyl glutaryl synthase (HMGS) | Continues the mevalonate pathway. nih.gov |

| β-hydroxy β-methylglutaryl CoA reductase (HMGR) | A rate-limiting enzyme in the mevalonate pathway. nih.gov |

| Mevalonate kinase | Phosphorylation step in the mevalonate pathway. nih.gov |

| Farnesyl diphosphate (B83284) synthase | Synthesizes farnesyl diphosphate, a key branch point intermediate. nih.gov |

| Squalene synthase | Catalyzes the first committed step in sterol biosynthesis. nih.gov |

| Squalene epoxidase | Involved in the cyclization of squalene. nih.gov |

| Cycloartenol synthase | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, the precursor to sterols. nih.gov |

| Hydrogenase | Hypothesized to convert solanidine to this compound by hydrogenating the double bond. tandfonline.comcabidigitallibrary.org |

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

While traditional chemical synthesis of this compound has been achieved, these methods often require multiple steps and harsh reaction conditions. nih.govnih.gov A promising future direction is the development of more efficient and sustainable synthetic routes through chemoenzymatic and biocatalytic approaches. These methods combine the precision of biological catalysts (enzymes) with the flexibility of chemical reactions. mdpi.com

Current synthetic strategies for this compound and its analogues often start from readily available natural steroidal sapogenins, such as tigogenin (B51453) or diosgenin (B1670711). nih.govresearchgate.net Syntheses have been developed that transform the spiroketal side chain of tigogenin into the characteristic indolizidine system of this compound in as few as five steps. mdpi.commdpi.com Key transformations in these syntheses include oxidation, amination, reduction, and cyclization. mdpi.com For example, one method involves the oxidation of tigogenin using RuO4, followed by amination with an aluminum amide. mdpi.com

Reported Synthetic Approaches for this compound and Analogues

| Starting Material | Key Intermediates/Reactions | Number of Steps | Reference |

|---|---|---|---|

| Tigogenin acetate | Cascade ring-switching of furostan-26-acid, intramolecular Schmidt reaction, imine reduction. | 8 | nih.gov |

| Tigogenin | Transformation of spiroketal side chain to indolizidine system via spiroimine intermediate. | 5 | mdpi.comnih.gov |

| Tigogenin | Formation of tigogenoic acid, followed by step-by-step transformation or direct reductive amination. | Variable | nih.gov |

Advanced Computational Modeling for Target Identification and Rational Drug Design

Rational drug design, which utilizes computational methods to design molecules that can interact with specific biological targets, is a powerful tool for discovering new medicines. wikipedia.orgazolifesciences.com This approach is increasingly being applied to natural products like this compound to predict their potential therapeutic targets and guide the synthesis of more potent derivatives.

These computational approaches are crucial for modern drug discovery, as they can screen large libraries of compounds, identify promising leads, and provide insights into drug-target interactions at a molecular level, thereby accelerating the drug development process. biotech-asia.orgnih.gov

Elucidation of Broader Biological System Interactions and Network Pharmacology

Complex diseases like cancer or neurodegenerative disorders involve intricate networks of biological pathways. nih.gov Network pharmacology is an emerging field that moves beyond the "one drug, one target" paradigm to analyze how a compound affects the entire biological network. This approach is particularly well-suited for studying natural products, which often have multiple targets. frontiersin.org

While direct network pharmacology studies on this compound are still nascent, related research provides compelling evidence of its involvement in complex biological systems. A study combining network pharmacology with serum metabolomics to investigate a traditional Chinese medicine formula for colon cancer found that this compound was one of the significantly down-regulated metabolites in treated tumor-bearing mice. frontiersin.org The analysis suggested that the therapeutic effect of the formula was related to the regulation of multiple signaling pathways and metabolic processes, such as lipid and cholesterol metabolism. frontiersin.org The change in this compound levels points to its potential role within these broader interaction networks, making it a molecule of interest for future network-based investigations. This approach allows researchers to build a more comprehensive picture of a compound's effects and identify novel therapeutic targets and mechanisms of action. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, which provide a global analysis of different types of molecules in a biological system, are becoming indispensable in natural product research. mdpi.com The integration of metabolomics (the study of metabolites) and proteomics (the study of proteins) is crucial for understanding the biological significance of this compound.

Metabolomics studies have already identified this compound as a relevant biomarker in various contexts. The NIH-sponsored Metabolomics Workbench repository lists this compound as a metabolite identified in human studies concerning Alzheimer's disease, hepatocellular carcinoma, and the fecal metabolome. metabolomicsworkbench.org Another study using untargeted plasma metabolomics found that this compound levels changed in arsenicosis patients who consumed Rosa roxburghii Tratt juice, indicating its potential involvement in metabolic responses to toxins and therapeutic interventions. frontiersin.org These findings highlight the power of metabolomics to detect changes in endogenous compounds like this compound in response to disease or treatment. frontiersin.orgresearchgate.net

This compound in Metabolomics Studies (from NIH Metabolomics Workbench)

| Study ID | Study Title | Source | Species | Condition |

|---|---|---|---|---|

| ST000047 | Identification of altered metabolic pathways in Alzheimer's disease, mild cognitive impairment and cognitively normals using Metabolomics (CSF) | Cerebrospinal fluid | Human | Alzheimer's disease metabolomicsworkbench.org |

| ST002505 | A Mammalian Conserved Circular RNA CircLARP2 Regulates Hepatocellular Carcinoma Metastasis and Lipid Metabolism (Part 1) | Cultured cells | Human | Cancer metabolomicsworkbench.org |

| ST002977 | Offline Two-dimensional Liquid Chromatography-Mass Spectrometry for Deep Annotation of the Fecal Metabolome following Fecal Microbiota Transplant | Feces | Human | Not specified metabolomicsworkbench.org |

While direct proteomics studies on this compound are yet to be published, research on the related alkaloid tomatidine (B1681339) demonstrates the potential of this approach. Proteomic analysis of cells treated with tomatidine revealed changes in the levels of several proteins, including CD98 and p62. mdpi.comnih.gov Given that the novel production of this compound in a genetically modified potato hybrid was highlighted as a case requiring thorough safety assessment, the use of proteomics and metabolomics to create detailed chemical and protein profiles is strongly recommended. nih.gov Integrating these omics technologies will be essential for fully elucidating the mechanisms of action, biological interactions, and safety profile of this compound. nih.gov

常见问题

Q. What are the key synthetic routes for demissidine, and how do they address stereochemical challenges?

this compound synthesis typically involves multi-step strategies to achieve its complex steroidal alkaloid structure. A notable approach begins with epiandrosterone, proceeding through bromination, protection/deprotection sequences, and a critical 1,3-dipolar cycloaddition to form the pyrrolidine core. Stereochemical control is achieved via chiral auxiliaries (e.g., (S)-mandelic acid) and selective hydrogenation . Alternative routes from tigogenin use imine intermediates to construct the nitrogenous F-ring, though yields vary depending on reaction conditions . Methodological Tip: Prioritize protecting group strategies (e.g., Boc, silyl ethers) to prevent side reactions during cycloaddition steps.

Q. How can LC-MS/MS methods be optimized to characterize this compound's fragmentation patterns?

this compound exhibits distinct fragmentation pathways under CID (Collision-Induced Dissociation) and HCD (Higher-Energy Collisional Dissociation). Key product ions include:

Methodological Tip: Use hybrid instruments (e.g., LTQ Orbitrap) for high-resolution mass analysis to distinguish isobaric ions and confirm fragmentation mechanisms .

Advanced Research Questions

Q. How can computational docking studies guide the identification of this compound's therapeutic potential for Alzheimer's disease?

In silico studies reveal this compound as a dual inhibitor of β- and γ-secretases, with binding energies (-10.2 kcal/mol for γ-secretase) surpassing galantamine (-7.2 kcal/mol). Molecular dynamics simulations (e.g., Desmond) show stable interactions with catalytic residues (Asp32, Asp228 in β-secretase). Pharmacokinetic modeling using SwissADME predicts favorable blood-brain barrier permeability (log BB = 0.89) . Methodological Tip: Validate docking results with free-energy calculations (MM/GBSA) and compare against co-crystallized ligands to assess binding mode reliability .

Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound derivatives?

Discrepancies often arise from oversimplified force fields in docking studies or unaccounted solvent effects. For example, solasodine analogs may show strong in silico binding but poor in vivo efficacy due to metabolic instability. Mitigation strategies include:

- Cross-validating docking results with experimental assays (e.g., FRET-based secretase inhibition).

- Incorporating molecular dynamics to simulate protein flexibility and solvation effects .

- Using LC-MS to track metabolite formation in cellular models .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound analogs?

SAR studies require systematic modification of this compound’s E/F-ring system and steroidal core. Key parameters:

- Independent Variables : Substituent position (C-3, C-16), ring saturation.

- Dependent Variables : Secretase inhibition (IC₅₀), cytotoxicity (MTT assay).

- Controls : Galantamine (positive control), solvent-only treatments. Methodological Tip: Use orthogonal analytical techniques (NMR, X-ray crystallography) to confirm structural integrity post-synthesis .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory spectral data in this compound LC-MS studies?

Conflicting ion abundances (e.g., CID vs. HCD spectra) must be contextualized with instrument-specific fragmentation efficiencies. For example:

- CID in ion traps favors low-mass ions (m/z 98–161) due to resonant excitation.

- HCD in Orbitrap enhances high-mass resolution but may reduce sensitivity for minor fragments . Reporting Standard: Include raw spectra in appendices and annotate dominant pathways in the main text to enhance reproducibility .

What frameworks ensure rigor when formulating this compound-related research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。